molecular formula C12H14O B2876105 5,6,7,8,9,10-Hexahydrobenzo[8]annulen-6-one CAS No. 62297-15-8

5,6,7,8,9,10-Hexahydrobenzo[8]annulen-6-one

Cat. No.: B2876105
CAS No.: 62297-15-8
M. Wt: 174.243
InChI Key: YWKDMMYOYNTWNY-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydrobenzo[8]annulen-6-one is an organic compound that belongs to the class of cyclic ketones. These compounds are characterized by a carbonyl group (C=O) within a ring structure. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydrobenzo[8]annulen-6-one typically involves cyclization reactions. One common method is the intramolecular aldol condensation of a suitable precursor. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Solvents: Organic solvents like ethanol or toluene.

    Temperature: Elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexahydrobenzo[8]annulen-6-one can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

5,6,7,8,9,10-Hexahydrobenzo[8]annulen-6-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydrobenzo[8]annulen-6-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or interact with nucleophiles, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler cyclic ketone with similar reactivity.

    Benzocyclo-octenone: A compound with a similar ring structure but different functional groups.

Uniqueness

5,6,7,8,9,10-Hexahydrobenzo[8]annulen-6-one is unique due to its specific ring size and functional group arrangement, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

7,8,9,10-tetrahydro-5H-benzo[8]annulen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-8-4-3-6-10-5-1-2-7-11(10)9-12/h1-2,5,7H,3-4,6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKDMMYOYNTWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62297-15-8
Record name 5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-one
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